molecular formula C20H14BrFN4S B12046114 3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477328-98-6

3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12046114
CAS No.: 477328-98-6
M. Wt: 441.3 g/mol
InChI Key: MQPBJZNKNOIUDQ-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a 1,2,4-triazole ring, which is known for its diverse biological activities. The compound also contains a bromophenyl group, a fluorobenzylthio group, and a pyridine ring, making it a unique and potentially valuable molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the 1,2,4-triazole ring: This can be achieved by reacting hydrazine with a suitable nitrile compound under acidic conditions.

    Introduction of the bromophenyl group: This step involves the bromination of a phenyl ring, followed by coupling with the triazole ring.

    Attachment of the fluorobenzylthio group: This can be done by reacting a fluorobenzyl halide with a thiol group in the presence of a base.

    Formation of the pyridine ring: This step involves the cyclization of a suitable precursor to form the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the triazole ring.

    Substitution: The bromophenyl and fluorobenzylthio groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various halogenating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the removal of halogen atoms or the reduction of the triazole ring.

Scientific Research Applications

3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: These compounds share the triazole ring structure and exhibit similar biological activities.

    Bromophenyl compounds: Compounds containing the bromophenyl group are known for their antimicrobial and anticancer properties.

    Fluorobenzylthio compounds: These compounds are studied for their potential use as therapeutic agents and in material science.

Uniqueness

3-(4-(4-Bromophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to the combination of its structural features, including the triazole ring, bromophenyl group, fluorobenzylthio group, and pyridine ring

Properties

CAS No.

477328-98-6

Molecular Formula

C20H14BrFN4S

Molecular Weight

441.3 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14BrFN4S/c21-16-5-9-18(10-6-16)26-19(15-2-1-11-23-12-15)24-25-20(26)27-13-14-3-7-17(22)8-4-14/h1-12H,13H2

InChI Key

MQPBJZNKNOIUDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC=C(C=C4)F

Origin of Product

United States

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